molecular formula C16H14O3 B13424823 2,4'-Diacetyldiphenyl Oxide

2,4'-Diacetyldiphenyl Oxide

Cat. No.: B13424823
M. Wt: 254.28 g/mol
InChI Key: JBZOYBANGIHYKM-UHFFFAOYSA-N
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Description

2,4’-Diacetyldiphenyl Oxide is an organic compound characterized by the presence of two acetyl groups attached to a diphenyl oxide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Diacetyldiphenyl Oxide typically involves the acetylation of diphenyl oxide. One common method is the Friedel-Crafts acylation reaction, where diphenyl oxide reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the 2,4’-diacetyl derivative.

Industrial Production Methods

In industrial settings, the production of 2,4’-Diacetyldiphenyl Oxide may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4’-Diacetyldiphenyl Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acetyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4’-Diacetyldiphenyl Oxide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,4’-Diacetyldiphenyl Oxide involves its interaction with specific molecular targets and pathways. The acetyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Diacetyldiphenyl Oxide
  • 4,4’-Diacetyldiphenyl Sulfide

Comparison

2,4’-Diacetyldiphenyl Oxide is unique due to the specific positioning of the acetyl groups, which can influence its chemical reactivity and physical properties

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-[4-(2-acetylphenoxy)phenyl]ethanone

InChI

InChI=1S/C16H14O3/c1-11(17)13-7-9-14(10-8-13)19-16-6-4-3-5-15(16)12(2)18/h3-10H,1-2H3

InChI Key

JBZOYBANGIHYKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C

Origin of Product

United States

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